4-(5-Bromo-3-chloropyridin-2-YL)morpholine
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Overview
Description
4-(5-Bromo-3-chloropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10BrClN2O and a molecular weight of 277.55 g/mol . This compound is characterized by the presence of a bromine and chlorine atom on a pyridine ring, which is further connected to a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-chloropyridin-2-yl)morpholine typically involves the reaction of 5-bromo-3-chloropyridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-chloropyridin-2-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various chemical applications.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(5-Bromo-3-chloropyridin-2-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a potential inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-(5-Bromo-3-chloropyridin-2-yl)morpholine can be compared with other similar compounds, such as:
- 4-(5-Bromo-3-chloropyridin-2-yl)piperidine
- 4-(5-Bromo-3-chloropyridin-2-yl)pyrrolidine
- 4-(5-Bromo-3-chloropyridin-2-yl)thiomorpholine
These compounds share similar structural features but differ in the nature of the ring attached to the pyridine moiety. The presence of different rings can influence the chemical properties and reactivity of these compounds, making this compound unique in its applications and effects .
Properties
IUPAC Name |
4-(5-bromo-3-chloropyridin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNXWDOUNUVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682405 |
Source
|
Record name | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-09-5 |
Source
|
Record name | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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